molecular formula C16H20N2O2 B14506404 N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide CAS No. 63333-97-1

N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide

Cat. No.: B14506404
CAS No.: 63333-97-1
M. Wt: 272.34 g/mol
InChI Key: VKXHMPDMYIODCM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yielding synthesis of a wide range of N-isoquinolin-1-yl carbamates .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and energy-efficient processes, can further optimize industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoquinoline derivatives.

Scientific Research Applications

N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-[(quinolin-1-yl)oxy]propanamide
  • N,N-Diethyl-2-[(pyridin-1-yl)oxy]propanamide
  • N,N-Diethyl-2-[(benzimidazol-1-yl)oxy]propanamide

Uniqueness

N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

63333-97-1

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N,N-diethyl-2-isoquinolin-1-yloxypropanamide

InChI

InChI=1S/C16H20N2O2/c1-4-18(5-2)16(19)12(3)20-15-14-9-7-6-8-13(14)10-11-17-15/h6-12H,4-5H2,1-3H3

InChI Key

VKXHMPDMYIODCM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)OC1=NC=CC2=CC=CC=C21

Origin of Product

United States

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